(3-Methoxycyclohexyl)oxymethylbenzene

Description

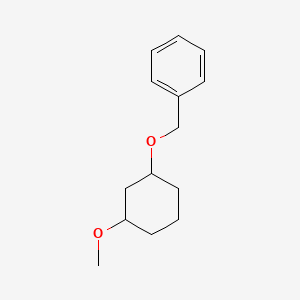

(3-Methoxycyclohexyl)oxymethylbenzene is an organic compound featuring a benzene ring linked via an oxymethyl (-O-CH2-) group to a 3-methoxycyclohexyl substituent. The methoxy group (-OCH3) on the cyclohexane ring contributes electron-donating effects, while the cyclohexyl moiety introduces steric bulk and conformational flexibility. The ether linkage between the benzene and cyclohexyl groups enhances chemical stability compared to esters or amines.

Properties

IUPAC Name |

(3-methoxycyclohexyl)oxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPGKXDTWNCWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxycyclohexyl)oxymethylbenzene typically involves the following steps:

Formation of 3-Methoxycyclohexanol: This can be achieved through the hydrogenation of 3-methoxyphenol using a suitable catalyst.

Oxidation to 3-Methoxycyclohexanone: The 3-methoxycyclohexanol is then oxidized using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like phosphotungstic acid.

Formation of this compound: The final step involves the reaction of 3-methoxycyclohexanone with benzyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxycyclohexyl)oxymethylbenzene can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form cyclohexyl derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-Methoxycyclohexanone.

Reduction: Cyclohexylmethanol derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

(3-Methoxycyclohexyl)oxymethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxycyclohexyl)oxymethylbenzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability, while the benzene ring can engage in π-π interactions with aromatic residues in biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: (2,3,3,4,4,5,5-Heptafluorocyclopenten-1-yl)oxymethylbenzene (CAS 66463-33-0)

Structural Differences :

- Substituent : A heptafluorocyclopentenyl group replaces the 3-methoxycyclohexyl group.

- Electronic Effects : Fluorine atoms are highly electronegative, creating electron-withdrawing effects, unlike the electron-donating methoxy group.

- Conformational Rigidity : The cyclopentenyl ring is smaller and more rigid than the cyclohexyl group.

Key Implications :

- Stability : Fluorination increases resistance to oxidation and metabolic degradation.

Nitrogen-Containing Analogs

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine (CAS 1342102-32-2)

Structural Differences :

- Core Structure : Morpholine (a six-membered ring with one oxygen and one nitrogen) replaces the benzene ring.

- Functional Groups : The nitrogen in morpholine introduces basicity.

Key Implications :

- Solubility : Protonation of the morpholine nitrogen under acidic conditions enhances water solubility.

- Reactivity : The nitrogen enables hydrogen bonding and participation in nucleophilic reactions, unlike the inert benzene ring .

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride (CAS 2060043-42-5)

Structural Differences :

- Core Structure : Pyrrolidine (a five-membered saturated ring with one nitrogen) replaces benzene.

- Salt Form : Hydrochloride salt improves aqueous solubility.

Key Implications :

Amine and Ester Derivatives

1-(3-Methoxycyclohexyl)methanamines

Structural Differences :

- Functional Group : A primary amine (-CH2NH2) replaces the oxymethylbenzene group.

Key Implications :

- Reactivity : The amine group participates in Schiff base formation or salt generation, offering versatility in synthesis.

- Stability : Amines are prone to oxidation, unlike the stable ether linkage in the target compound .

Methyl 2-Amino-2-(3-methoxycyclohexyl)acetate (CAS 1342673-75-9)

Structural Differences :

- Functional Groups: Contains an ester (-COOCH3) and an amino (-NH2) group.

Key Implications :

Cycloalkyl Substituent Variations

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate

Structural Differences :

- Substituent : Cyclopropylmethoxy group introduces ring strain.

Key Implications :

- Reactivity : The strained cyclopropane ring may undergo ring-opening reactions, unlike the stable cyclohexyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.